6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxyphenyl group at the N-position, and a pyridin-2-yl group at the 2nd position of the imidazo[1,2-a]pyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Bromination: The bromine atom can be introduced at the 6th position of the imidazo[1,2-a]pyridine core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
N-Substitution: The methoxyphenyl group can be introduced at the N-position through a nucleophilic substitution reaction involving the imidazo[1,2-a]pyridine core and a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Pyridin-2-yl Substitution: The pyridin-2-yl group can be introduced at the 2nd position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving the brominated imidazo[1,2-a]pyridine core and a pyridin-2-yl boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives of the methoxyphenyl group.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, helping to elucidate the mechanisms of various biological processes.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in downstream effects on cellular signaling pathways. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with a chlorine atom instead of bromine.
6-bromo-N-(4-hydroxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with a hydroxy group instead of a methoxy group.
6-bromo-N-(4-methoxyphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with a pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
The uniqueness of 6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, methoxyphenyl group, and pyridin-2-yl group in the imidazo[1,2-a]pyridine core contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C19H15BrN4O |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
6-bromo-N-(4-methoxyphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15BrN4O/c1-25-15-8-6-14(7-9-15)22-19-18(16-4-2-3-11-21-16)23-17-10-5-13(20)12-24(17)19/h2-12,22H,1H3 |
InChI Key |
NDSCOIMZAFTZOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
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